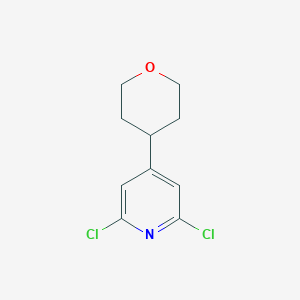
2,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridine
Cat. No. B8792350
M. Wt: 232.10 g/mol
InChI Key: DOWNRRNXMKVXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09399636B2
Procedure details


To a 100 mL round-bottomed flask containing zinc dust (2.03 g, 31.0 mmol, 1.70 equiv) in N,N-dimethylacetamide (20 mL) was added chlorotrimethylsilane (0.473 mL, 3.65 mmol, 0.200 equiv) and 1,2-dibromoethane (0.318 mL, 3.65 mmol, 0.200 equiv) over 10 min. A solution of 4-bromotetrahydro-2H-pyran (2.88 mL, 25.6 mmol, 1.40 equiv) in N,N-dimethylacetamide (15 mL) was then added to the mixture. After 30 min, the reaction mixture was filtered over Celite and added to a round-bottomed flask containing [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (745 mg, 0.913 mmol, 0.0500 equiv), cuprous iodide (348 mg, 1.83 mmol, 0.100 equiv), and 2,6-dichloro-4-iodo-pyridine (5.00 g, 18.3 mmol, 1.00 equiv). The reaction was then heated to 80° C. for 16 h. After cooling to room temperature, the reaction mixture was filtered over Celite washing with ethyl acetate (3×10 mL) and concentrated to dryness. Purification by flash column chromatography (30:70 ethyl acetate/heptane) furnished the product as a white solid (3.00 g, 71% yield). 1H NMR (CDCl3, 400 MHz), δ: 7.11 (s, 1H), 4.09 (dt, J=11.6, 3.3 Hz, 2H), 3.57-3.42 (m, 2H), 2.85-2.70 (m, 1H), 1.77 (tt, J=7.5, 3.7 Hz, 4H).






[Compound]
Name
cuprous iodide
Quantity
348 mg
Type
reactant
Reaction Step Four


Quantity
745 mg
Type
catalyst
Reaction Step Four

Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
Cl[Si](C)(C)C.BrCCBr.Br[CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.[Cl:17][C:18]1[CH:23]=[C:22](I)[CH:21]=[C:20]([Cl:25])[N:19]=1>CN(C)C(=O)C.[Zn].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:17][C:18]1[CH:23]=[C:22]([CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:21]=[C:20]([Cl:25])[N:19]=1 |f:6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.473 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0.318 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
2.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CCOCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
2.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Four
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
348 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)I)Cl
|
|
Name
|
|
|
Quantity
|
745 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered over Celite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a round-bottomed flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered over Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate (3×10 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (30:70 ethyl acetate/heptane)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=C1)C1CCOCC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
